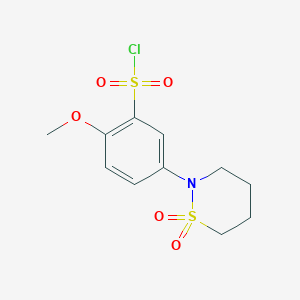
5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride: is a chemical compound with a unique structure that includes a sulfonyl chloride group, a methoxy group, and a thiazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonyl chloride group to a sulfonamide or other reduced forms.
Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides, thiols.
Substitution: Sulfonamides, sulfonate esters, sulfonate thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable for forming sulfonamide bonds, which are common in pharmaceuticals.
Biology: In biological research, derivatives of this compound may be used to study enzyme inhibition or protein interactions, given the importance of sulfonamide groups in biological systems.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action for 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines or alcohols. This reactivity is exploited in various synthetic applications to form stable sulfonamide or sulfonate bonds.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride
- 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride
- 1-[(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)methyl]cyclopropane-1-carboxylic acid
Comparison: Compared to these similar compounds, 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The specific arrangement of functional groups in this compound may also impart distinct biological or chemical properties, making it a valuable target for research and development.
Eigenschaften
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S2/c1-18-10-5-4-9(8-11(10)20(12,16)17)13-6-2-3-7-19(13,14)15/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJFNOAZDDKKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














